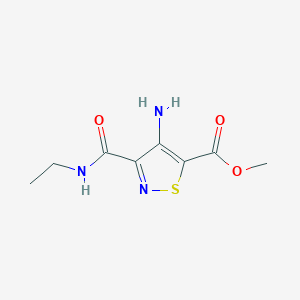

Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

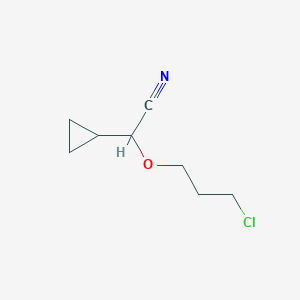

Synthesis Analysis

The synthesis of isothiazole derivatives often involves reactions with aminonitriles . For example, a range of aminonitriles, readily available by Strecker reaction, were forced to react with methyl 2-(chlorosulfonyl)acetate. Methyl 2-[[ (cyanoalkyl)amino]sulfonyl]acetates formed on the first stage without isolation were converted to methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates via CSIC reaction using Et3N-mediated conditions in poor to high yields .Scientific Research Applications

- Application : Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate (EMTC) has been investigated as a corrosion inhibitor for AA6061 aluminum alloy in hydrochloric acid (HCl) media. It acts as a mixed-type inhibitor, effectively preventing corrosion by forming a protective film on the metal surface .

- Application : Researchers have explored the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a derivative of our compound, in solid-phase peptide synthesis. AMIA, with diverse biological activities, was successfully coupled to resin-bound peptides .

- Application : Some derivatives of our compound have shown potent antioxidant activity. These compounds were evaluated in vitro, highlighting their potential as antioxidants .

- Application : Both Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate and Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate have been used as specialty products for proteomics research. Their unique structures make them valuable tools in studying proteins and their functions .

- Application : Researchers have developed a one-pot synthetic route to our compound, methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1λ⁶-isothiazole-5-carboxylate. This method involves sulfonylation of Strecker’s aminonitriles followed by subsequent CSIC reactions .

Corrosion Inhibition

Solid Phase Peptide Synthesis

Antioxidant Properties

Proteomics Research

One-Pot Synthesis

Mechanism of Action

While the specific mechanism of action for “Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate” is not known, isothiazole derivatives have been studied for their neuroprotective and anti-inflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for research on “Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate” and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the context of neuroprotection and anti-inflammatory activity . Additionally, more research is needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name |

methyl 4-amino-3-(ethylcarbamoyl)-1,2-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-3-10-7(12)5-4(9)6(15-11-5)8(13)14-2/h3,9H2,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKRCIRXLYQVHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NSC(=C1N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-3-(ethylcarbamoyl)isothiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2969202.png)

![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one](/img/structure/B2969215.png)

![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)